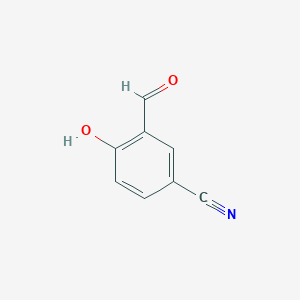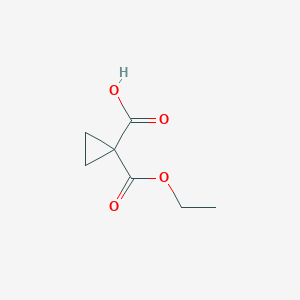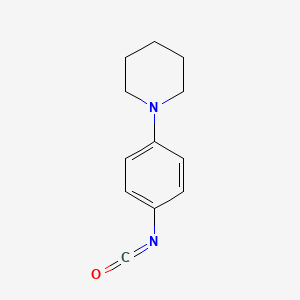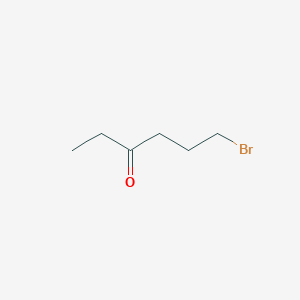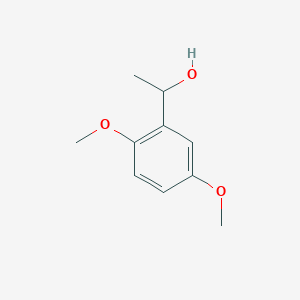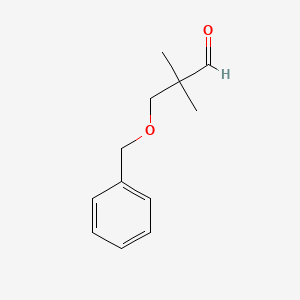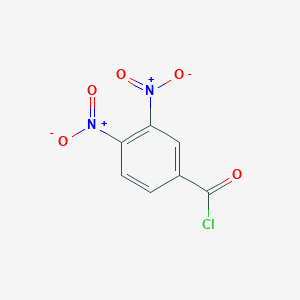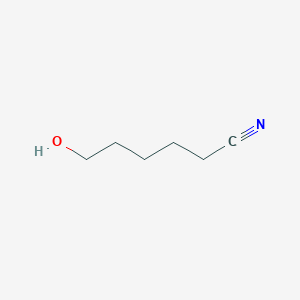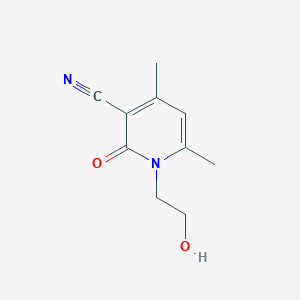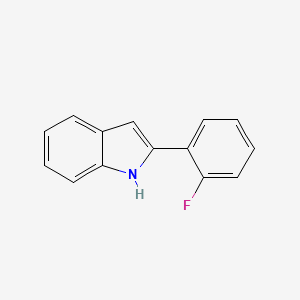
2-(2-fluorophenyl)-1H-Indole
描述
2-(2-fluorophenyl)-1H-Indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound features a fluorine atom attached to the phenyl ring, which is in turn connected to the indole structure. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-1H-Indole typically involves the reaction of 2-fluorobenzaldehyde with an appropriate indole precursor. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with 2-fluorobenzaldehyde under acidic conditions to form the desired indole compound. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
化学反应分析
Types of Reactions
2-(2-fluorophenyl)-1H-Indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form 2-(2-fluorophenyl)-1H-indoline.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: 2-(2-fluorophenyl)-1H-indoline.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学研究应用
2-(2-fluorophenyl)-1H-Indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-fluorophenyl)-1H-Indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, potentially leading to improved biological activity.
相似化合物的比较
Similar Compounds
- 2-(2-chlorophenyl)-1H-Indole
- 2-(2-bromophenyl)-1H-Indole
- 2-(2-methylphenyl)-1H-Indole
Uniqueness
2-(2-fluorophenyl)-1H-Indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-(2-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARARSNJUMNZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538852 | |
| Record name | 2-(2-Fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52765-22-7 | |
| Record name | 2-(2-Fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the fluorine atom in 2-(2-fluorophenyl)-1H-indole in the synthesis of 1H-indolo[3,2-d][1,2]benzoxazepines?
A1: The fluorine atom plays a crucial role in the final cyclization step to form the 1H-indolo[3,2-d][1,2]benzoxazepine ring system. The oxanion generated from the ketoxime intermediate undergoes intramolecular cyclization by displacing the fluorine atom from the 2-fluorophenyl substituent []. This highlights the importance of the fluorine atom's position and reactivity in the synthesis.
Q2: What is the initial step in the synthesis of 1H-indolo[3,2-d][1,2]benzoxazepines described in the paper?
A2: The synthesis begins with a Fischer indolization reaction using 2-fluoroacetophenone phenylhydrazone as the starting material. This reaction yields the key intermediate, this compound [], which is further modified in the subsequent steps.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




